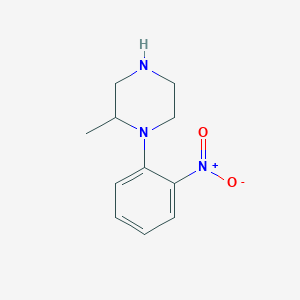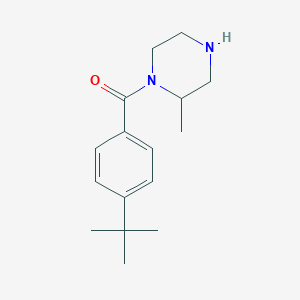![molecular formula C18H17NO B6332392 2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90% CAS No. 103660-34-0](/img/structure/B6332392.png)
2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%
Vue d'ensemble
Description
2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90% (2-[(Z)-1-Naphthylmethylidene]-3-QN90) is a synthetic organic compound that is used in various scientific research applications. It is a white solid with a melting point of 154°C and a boiling point of 188°C. It has a molecular weight of 218.27 g/mol and a density of 1.2 g/cm3. It is soluble in water and most organic solvents. 2-[(Z)-1-Naphthylmethylidene]-3-QN90 is a versatile compound that has a wide range of applications in areas such as organic synthesis, material science, and medicinal chemistry.
Applications De Recherche Scientifique
Chemical Biology and Environmental Implications
Quinones, including naphthoquinones and their derivatives, exhibit a wide range of biological activities, including inflammatory, anti-inflammatory, anticancer actions, and toxicities. They are involved in various cellular effects due to their reactive nature, interacting as prooxidants and electrophiles. Naphthoquinones, present in the environment as combustion products, exert their biological actions through reactions with regulatory proteins, affecting cell signaling pathways related to inflammation and cell damage (Kumagai et al., 2012).
Photophysical Properties and Fluorescence Studies
The photophysical properties of certain aromatic azodyes and Schiff bases, which include compounds similar to 2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, have been studied for their fluorescence characteristics. These compounds undergo rapid excited state intramolecular proton transfer, leading to changes in their fluorescence properties, which have implications for their use in scientific research and applications (Joshi et al., 2002).
Synthesis and Chemical Reactivity
The synthesis of fused and spiro quinuclidine derivatives, including C-nucleosides, from quinuclidin-3-one showcases the chemical versatility and potential applications of these compounds in creating pharmacologically active molecules. These synthetic approaches offer pathways to a variety of structurally complex and biologically significant compounds (Hamama et al., 2011).
Therapeutic and Sensitizing Agents
Novel derivatives of 2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone have been identified as potent thermal sensitizers, highlighting their potential in enhancing the efficacy of radiation therapy for cancer treatment. These compounds lower the threshold for thermal sensitivity, making them valuable in the development of adjuvant therapies for cancer (Sonar et al., 2007).
Mécanisme D'action
Target of Action
Related compounds such as naphthoquinones have been reported to exhibit anticancer potential . They interact with various targets in the cell, contributing to their pharmacological properties .
Mode of Action
Naphthoquinones, which are structurally similar, have been reported to exhibit diverse mechanisms of action, depending on their structural differences . They can interact with their targets, leading to various cellular changes .
Biochemical Pathways
It’s worth noting that related compounds like 3-quinuclidinone have been shown to have biochemical properties similar to those of the natural substrate, dinucleotide phosphate, group p2 .
Pharmacokinetics
It’s known that 3-quinuclidinone, a related compound, is efficiently synthesized from various pharmaceuticals .
Result of Action
Naphthoquinones, which are structurally similar, have been reported to exhibit anticancer action .
Action Environment
A study on the preparation of (3r)-quinuclidinol, a related compound, demonstrated that the reaction could be carried out under mild conditions (35°c, 2 bar h2) in a continuous flow reactor .
Propriétés
IUPAC Name |
(2Z)-2-(naphthalen-1-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18-14-8-10-19(11-9-14)17(18)12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,12,14H,8-11H2/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHSKARRJJFMLZ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24123-91-9 | |
| Record name | 3-Quinuclidinone, 2-(1-naphthylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinuclidinone, 2-(1-naphthylmethylene)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42JSX6VUZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)

![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)




